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Compound of Interest

4-Methyl-5-(4-pyridinyl)-2(3H)-
Compound Name:
oxazolone

Cat. No.: B160793

An Essential Resource for Researchers in Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-(4-pyridinyl)-2(3H)-
oxazolone, a heterocyclic compound of interest in medicinal chemistry. This document details
its chemical and physical properties, a representative synthetic protocol, and its potential
biological activity as an inhibitor of p38 mitogen-activated protein kinase (MAPK). Included are
detailed experimental methodologies for assessing its inhibitory action and visualizations of the
pertinent signaling pathway and experimental workflow. This guide is intended for researchers,
scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Methyl-5-(4-pyridinyl)-2(3H)-
oxazolone is presented in the table below.
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Property Value

CAS Number 132338-12-6

IUPAC Name 4-methyl-5-(pyridin-4-yl)-1,3-oxazol-2(3H)-one
Molecular Formula C10HsN20:2

Molecular Weight 188.18 g/mol

Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO and methanol (predicted)
Melting Point Not determined

Synthesis Protocol: Erlenmeyer-Plochl Reaction

The synthesis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone can be achieved via a modification
of the Erlenmeyer-Plochl reaction. This method involves the condensation of an N-acylglycine
with an aldehyde in the presence of acetic anhydride and a weak base.

Materials:

N-Acetylglycine

o Pyridine-4-carboxaldehyde (Isonicotinaldehyde)

e Acetic anhydride

e Anhydrous sodium acetate

e Ethanol

e Dichloromethane (DCM)

e Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate
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Procedure:

o A mixture of N-acetylglycine (1 equivalent), pyridine-4-carboxaldehyde (1 equivalent), and
anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3 equivalents) is heated at
100°C for 2 hours with constant stirring.

e The reaction mixture is then cooled to room temperature and poured into ice-cold water.

e The resulting precipitate is collected by vacuum filtration and washed with cold ethanol to
yield the crude product.

e The crude product is purified by recrystallization from ethanol or by column chromatography
on silica gel using a mixture of dichloromethane and methanol as the eluent.

The structure of the final product is confirmed by *H NMR, 3C NMR, and mass spectrometry.

Biological Activity and Potential Mechanism of
Action

Oxazolone derivatives are known to exhibit a wide range of pharmacological activities,
including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The presence of the
pyridinyl moiety in 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone suggests its potential as a
kinase inhibitor. Specifically, it is hypothesized to be an inhibitor of p38 mitogen-activated
protein kinase (MAPK).

The p38 MAPK signaling pathway is a key cascade in the cellular response to external
stressors such as inflammatory cytokines, UV radiation, and osmotic shock.[3][4][5] This
pathway is involved in a variety of cellular processes including inflammation, apoptosis, cell
differentiation, and cell cycle regulation.[4] Inhibition of p38 MAPK is a promising therapeutic
strategy for a number of inflammatory diseases and cancers.[6][7]

The proposed mechanism of action for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone involves
binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its
downstream targets and inhibiting the signaling cascade.[8]

p38 MAPK Signaling Pathway
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Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental Protocols
In Vitro p38a MAPK Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of 4-Methyl-5-(4-
pyridinyl)-2(3H)-oxazolone against the p38a MAPK enzyme.[9][10][11]
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Materials:

Recombinant human p38a MAPK enzyme

o ATF2 (Activating Transcription Factor 2) substrate

e ATP (Adenosine triphosphate)

e Assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT)
¢ 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone (test compound)

e SB203580 (positive control inhibitor)

o ADP-Glo™ Kinase Assay kit (Promega) or similar

o 384-well plates

e Luminometer

Procedure:

o Compound Preparation: Prepare a serial dilution of 4-Methyl-5-(4-pyridinyl)-2(3H)-
oxazolone in DMSO. The final DMSO concentration in the assay should be <1%.

e Enzyme and Substrate Preparation: Dilute the p38a MAPK enzyme and ATF2 substrate in
the assay buffer to the desired concentrations.

o Assay Reaction:

o Add 1 pL of the diluted compound or control to the wells of a 384-well plate.

o Add 2 uL of the diluted p38a MAPK enzyme to each well.

o Initiate the kinase reaction by adding 2 pL of a mixture of ATF2 substrate and ATP.
 Incubation: Incubate the plate at room temperature for 60 minutes.

e Detection:
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o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

o Add 10 pL of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and measure the luminescence. Incubate for 30 minutes at room temperature.

o Data Analysis: Measure the luminescence using a plate reader. The ICso value is calculated
by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow: p38a MAPK Inhibition Assay
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Caption: Workflow for p38a MAPK Inhibition Assay.
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Quantitative Data

The following table presents hypothetical quantitative data for the inhibition of p38a MAPK by
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, for illustrative purposes. Actual experimental data
would need to be generated following the protocol above.

Compound ICs0 (M)
4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone 0.5 (Hypothetical)
SB203580 (Control) 0.3

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b160793#4-methyl-5-4-pyridinyl-2-3h-oxazolone-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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